

In Vivo Fluorescence Imaging with Red 28: A Technical Guide

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Compound of Interest

Compound Name:	Red 28
CAS No.:	1342-88-7
Cat. No.:	B1172332

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Introduction

Red 28, known scientifically as Phloxine B, C.I. 45410, and D&C Red No. 28, is a synthetic dye belonging to the xanthene class.[1][2] While extensively used as a color additive in pharmaceuticals, cosmetics, and as a biological stain in histology, its application in in vivo fluorescence imaging is an emerging area of interest.[3][4] Its fluorescent properties, characterized by excitation and emission in the visible red spectrum, offer potential advantages for biomedical imaging, including reduced tissue autofluorescence and deeper tissue penetration compared to shorter wavelength dyes.[2]

This technical guide provides a comprehensive overview of the known properties of **Red 28**, its established applications, and a generalized framework for its potential use in in vivo fluorescence imaging. It is important to note that while the fundamental fluorescent properties of **Red 28** are documented, its use as a probe for in vivo imaging in living organisms is not yet widely established, and therefore, some of the presented protocols are based on general principles of fluorescence imaging.

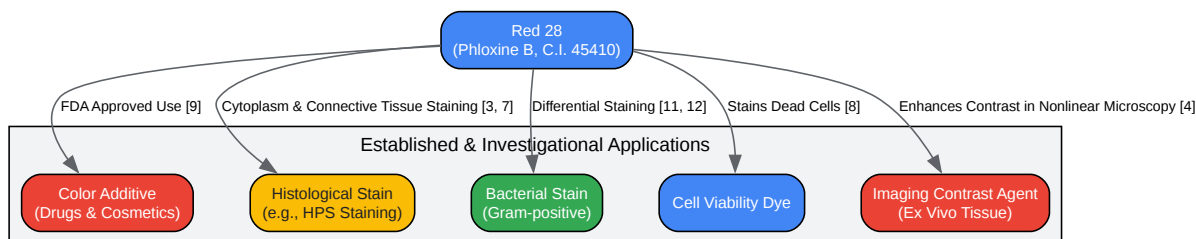
Core Properties of Red 28 (Phloxine B)

A summary of the key chemical and photophysical properties of **Red 28** is presented below. The data has been compiled from various sources, and it is important to note that some key performance metrics for in vivo imaging, such as quantum yield and molar extinction coefficient, are not readily available in the literature.

Property	Value	Citation(s)
Chemical Identity	Disodium 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3-oxo-3H-spiro[[1]benzofuran-1,9'-xanthene]-3',6'-bis(olate)	
Common Names	D&C Red No. 28, Phloxine B, C.I. 45410, Acid Red 92	[1][2][5]
CAS Number	18472-87-2	[2][5]
Molecular Formula	C ₂₀ H ₂ Br ₄ Cl ₄ Na ₂ O ₅	[6]
Molecular Weight	829.63 g/mol	[6]
Absorption Maximum (λ _{abs})	~540 nm	[2]
546-550 nm (in 50% ethanol)		
Emission Maximum (λ _{em})	~564 nm	[2]
Solubility	Soluble in water and ethanol	[7][8]

Established and Investigational Applications

The primary applications of **Red 28** are as a colorant and a biological stain. Its fluorescent nature is leveraged in several of these applications.



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Figure 1. Identity and Applications of **Red 28** (Phloxine B).

Experimental Protocols

While specific, validated protocols for in vivo fluorescence imaging with **Red 28** are not widely published, this section provides a generalized workflow based on its known properties and standard in vivo imaging procedures. Additionally, a protocol for its use as a histological stain is provided for context.

Generalized Protocol for In Vivo Fluorescence Imaging (Hypothetical)

This protocol is a general guideline and would require significant optimization and validation for any specific animal model or research question.

1. Reagent Preparation:

- Prepare a stock solution of **Red 28** (Phloxine B) at 1-5 mg/mL in sterile phosphate-buffered saline (PBS).
- Ensure complete dissolution. The solution should be protected from light.
- For injection, dilute the stock solution to the desired final concentration in sterile PBS. The optimal concentration must be determined empirically, starting with a range of 1-10 μ M.

2. Animal Handling and Administration:

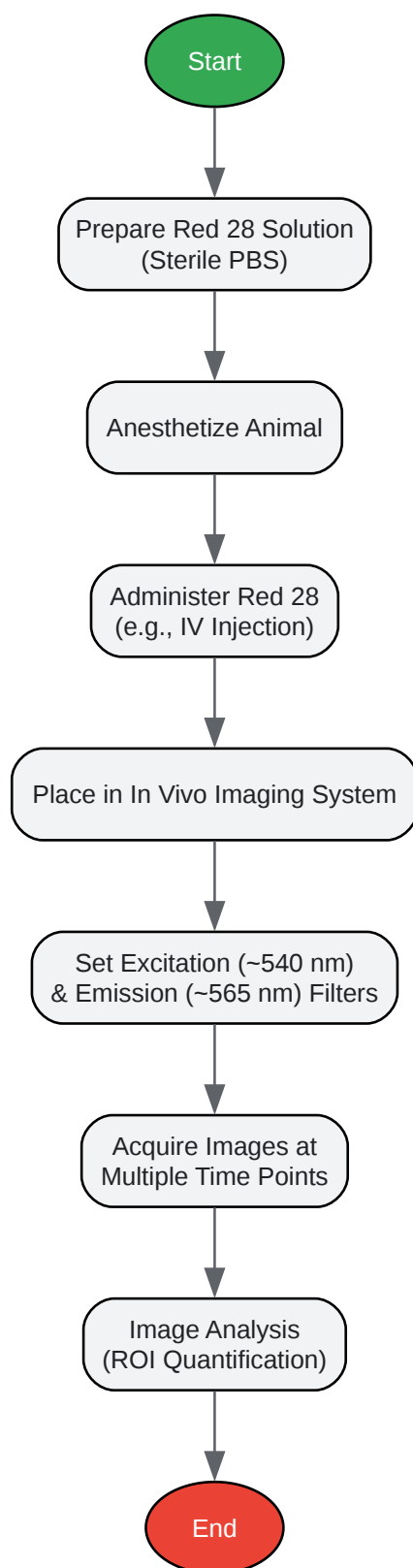
- Use an appropriate animal model (e.g., nude mouse for tumor imaging).
- Anesthetize the animal using a suitable method (e.g., isoflurane inhalation).
- Administer the **Red 28** solution via an appropriate route (e.g., intravenous tail vein injection). The injection volume will depend on the animal's weight and the final desired dose.

3. In Vivo Imaging Procedure:

- Place the anesthetized animal in a small animal in vivo imaging system equipped for fluorescence detection.
- Set the excitation source to approximately 540 nm and the emission filter to capture signals around 565 nm.
- Acquire whole-body images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the biodistribution and optimal imaging window.
- Maintain the animal's body temperature throughout the imaging session.

4. Image Analysis:

- Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors and major organs.
- Analyze the signal-to-background ratio to assess the probe's targeting efficiency.



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Figure 2. Generalized Workflow for In Vivo Fluorescence Imaging.

Protocol for Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from procedures for using Phloxine B in histological staining.[4][9]

1. Deparaffinization and Rehydration:

- Deparaffinize 5 μm thick tissue sections in xylene.
- Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

2. Staining:

- Prepare a 0.5% (w/v) aqueous solution of Phloxine B.
- Immerse the slides in the Phloxine B solution for 2-5 minutes.
- Briefly rinse in distilled water to remove excess stain.

3. Dehydration and Mounting:

- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
- Clear the sections in xylene.
- Mount the coverslip using a xylene-based mounting medium.

4. Imaging:

- Image the stained sections using a bright-field or fluorescence microscope. For fluorescence, use an excitation wavelength of ~ 540 nm and an emission filter centered around ~ 565 nm.

Conclusion

Red 28 (Phloxine B) is a well-characterized red fluorescent dye with a long history of use in various applications outside of in vivo imaging. Its favorable spectral properties in the red

region of the spectrum suggest a potential utility for in vivo studies, where it could offer advantages in terms of tissue penetration and reduced autofluorescence. However, a comprehensive evaluation of its photophysical properties, including quantum yield and photostability, is necessary. Furthermore, detailed studies on its pharmacokinetics, biodistribution, and potential toxicity when used as an in vivo imaging agent are required. The protocols and data presented in this guide serve as a foundational resource for researchers interested in exploring the potential of **Red 28** in the field of in vivo fluorescence imaging.

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